molecular formula C9H9NO6S2 B1608156 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid CAS No. 99358-36-8

2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid

Cat. No.: B1608156
CAS No.: 99358-36-8
M. Wt: 291.3 g/mol
InChI Key: MILCDFHAJJDOKY-UHFFFAOYSA-N
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Description

2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid is an organic compound characterized by the presence of a thioether linkage, a nitro group, and a methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid typically involves the following steps:

    Nitration: The starting material, 4-methylsulfonylphenyl, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methylsulfonyl group.

    Thioether Formation: The nitro-substituted intermediate is then reacted with thioglycolic acid under basic conditions to form the thioether linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-((4-(Methylsulfonyl)-2-aminophenyl)thio)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of nitro and thioether groups on biological systems.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing biomolecules. The methylsulfonyl group can enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Methylsulfonylphenyl)thio)acetic acid: Lacks the nitro group, resulting in different reactivity and applications.

    2-((4-Nitrophenyl)thio)acetic acid: Lacks the methylsulfonyl group, affecting its solubility and reactivity.

    2-((4-(Methylsulfonyl)-2-aminophenyl)thio)acetic acid: The amino group provides different biological activity compared to the nitro group.

Properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S2/c1-18(15,16)6-2-3-8(17-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILCDFHAJJDOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364252
Record name ST50032452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99358-36-8
Record name ST50032452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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